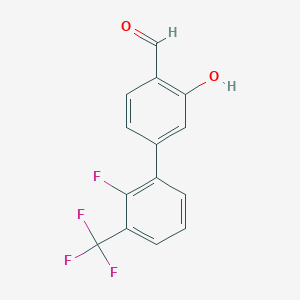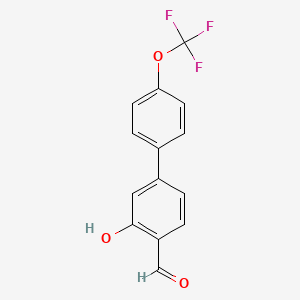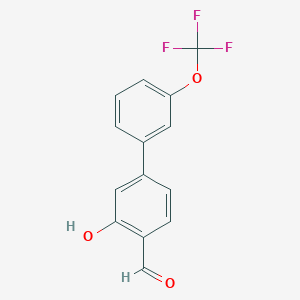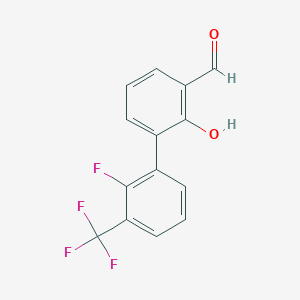
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
描述
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (6F2FPF) is a fluorinated phenol derivative that has recently been investigated for its potential applications in various scientific and medical fields. It is an organic compound with a molecular formula of C9H5F5O2, and a molecular weight of 238.11 g/mol. 6F2FPF has been studied for its ability to act as a catalyst in various chemical reactions and is also known for its antimicrobial and antifungal properties. Additionally, 6F2FPF has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
科学研究应用
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in various scientific and medical fields. In particular, it has been investigated for its ability to act as a catalyst in various chemical reactions. For example, it has been used as a catalyst in the synthesis of various organic compounds, including imidazolium salts, 2-amino-4-aryl-1H-imidazoles, and 1,3-diaryl-2-propanols. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its antimicrobial and antifungal properties. It has been found to be effective against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
作用机制
The exact mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not completely understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of anti-cancer effects, including the induction of apoptosis in cancer cells and the inhibition of tumor growth.
实验室实验的优点和局限性
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is its ability to act as a catalyst in various chemical reactions. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively expensive, making it difficult to use in large-scale experiments. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the treatment of various diseases, including cancer and diabetes. Additionally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% as a catalyst in various chemical reactions. Furthermore, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new drugs and drug delivery systems. Finally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new materials, such as polymers and nanomaterials.
合成方法
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% can be synthesized from a variety of starting materials, including 2-fluoro-3-trifluoromethylbenzaldehyde and 2-formylphenol. The reaction between these two compounds is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the aldehyde and phenol react to form a β-hydroxyketone. In the second step, the β-hydroxyketone is then reacted with a base to form 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. The overall reaction is shown in Figure 1.
属性
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(4-2-6-11(12)14(16,17)18)10-5-1-3-8(7-19)13(10)20/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKPTOLCXLVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685341 | |
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261995-73-6 | |
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







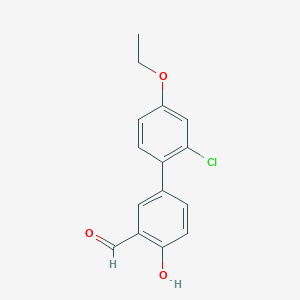


![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
